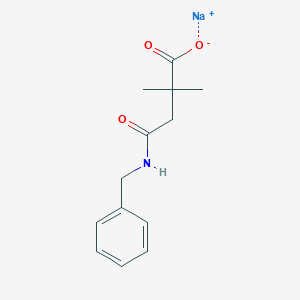![molecular formula C11H20N4O B7025452 4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-2-methylbutan-2-ol](/img/structure/B7025452.png)
4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-2-methylbutan-2-ol is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and an amino group, which is further connected to a tertiary butanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-2-methylbutan-2-ol typically involves multi-step organic reactions. One common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4,6-dimethoxypyrimidine, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.
Amination: The intermediate product is then subjected to amination to introduce the amino group at the 4-position of the pyrimidine ring.
Attachment of the Butanol Moiety: The final step involves the reaction of the aminopyrimidine intermediate with 2-methyl-2-butanol under appropriate conditions, possibly using a coupling reagent or catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-2-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions, potentially altering its electronic properties.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Hydrogenated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting pyrimidine-related pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its effects on cellular pathways and its potential as a biochemical probe can be investigated.
Industrial Applications: It might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-2-methylbutan-2-ol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in pyrimidine metabolism, altering their activity. The dimethylamino and amino groups could facilitate binding to biological targets, while the butanol moiety might influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbutan-2-ol: Lacks the pyrimidine ring, making it less complex.
2-(Dimethylamino)pyrimidine: Does not have the butanol moiety, affecting its solubility and reactivity.
4-(Dimethylamino)pyrimidine: Similar but lacks the additional amino and butanol groups.
Uniqueness
4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-2-methylbutan-2-ol is unique due to the combination of a pyrimidine ring with both dimethylamino and amino groups, along with a tertiary butanol structure. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[[2-(dimethylamino)pyrimidin-4-yl]amino]-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-11(2,16)6-8-12-9-5-7-13-10(14-9)15(3)4/h5,7,16H,6,8H2,1-4H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMNEHIMIIJBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC1=NC(=NC=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4S)-1-[3-(difluoromethoxy)-5-methylthiophene-2-carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B7025377.png)
![2-[3-[[(2S,3R)-2-phenyloxolan-3-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B7025392.png)
![(3-Fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7025394.png)
![1-[(2-Hydroxy-1-thiophen-3-ylethyl)amino]-2-methylpropan-2-ol](/img/structure/B7025408.png)
![2-Hydroxy-2-methyl-3-[(3-methylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7025410.png)
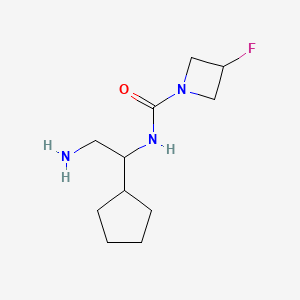
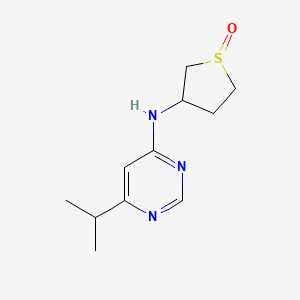
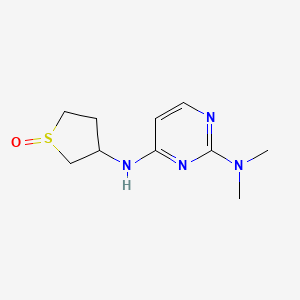
![N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide](/img/structure/B7025446.png)
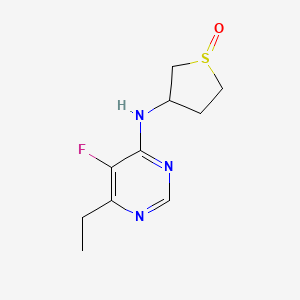
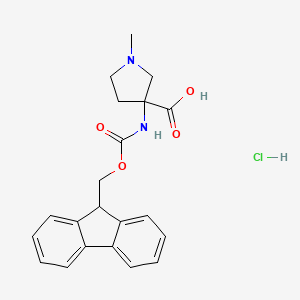
![3-[Cyclopropylmethyl-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]amino]propanenitrile](/img/structure/B7025467.png)
![3-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]-2,2-dimethylpropanenitrile](/img/structure/B7025474.png)
